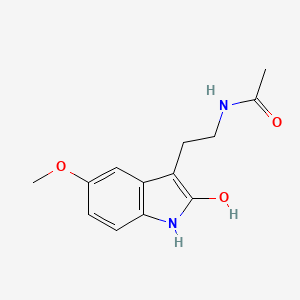

N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Description

Table 1: Key Structural Features

| Feature | Position | Functional Group |

|---|---|---|

| Aromatic indole core | 1H-indole | Benzene + pyrrole |

| Hydroxyl group | 2 | -OH |

| Methoxy group | 5 | -OCH₃ |

| Ethylacetamide chain | 3 | -CH₂CH₂NHC(O)CH₃ |

Crystallographic and Spectroscopic Analysis (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (500 MHz, H₂O) reveals distinct proton environments:

- Indole NH : A singlet at δ 10.2 ppm (1H).

- Amide NH : A broad peak at δ 7.8 ppm (1H).

- Aromatic protons : Doublets at δ 6.9–7.1 ppm (H-4, H-6, H-7).

- Methoxy group : A singlet at δ 3.7 ppm (3H).

- Acetamide methyl : A singlet at δ 2.0 ppm (3H).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- N-H stretch : 3490 cm⁻¹ (amide) and 3524 cm⁻¹ (indole).

- C=O stretch : 1655 cm⁻¹ (acetamide).

- C-O stretch : 1212 cm⁻¹ (methoxy).

- O-H stretch : 3300 cm⁻¹ (hydroxyl).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 248.1 (M⁺), with fragmentation patterns consistent with loss of the acetamide group (-59 amu) and methoxy radical (-31 amu).

Tautomeric and Conformational Dynamics

The compound exhibits tautomerism between the keto (lactam) and enol (lactim) forms due to the hydroxyl group at position 2. Density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level predict the keto tautomer as the dominant form (>99% abundance).

Conformational analysis reveals three stable rotamers of the ethylacetamide side chain, with energy differences <2 kcal/mol. The antiperiplanar conformation (C2-C3-N-C=O dihedral angle ≈ 180°) is favored due to reduced steric hindrance.

Comparative Analysis with Melatonin and Related Indole Derivatives

Table 2: Structural Comparison with Melatonin

| Feature | This compound | Melatonin |

|---|---|---|

| Hydroxyl group | Position 2 | Absent |

| Methoxy group | Position 5 | Position 5 |

| Side chain | Ethylacetamide | Ethylacetamide |

| Molecular formula | C₁₃H₁₆N₂O₃ | C₁₃H₁₆N₂O₂ |

The hydroxyl group at position 2 enhances hydrogen-bonding capacity compared to melatonin, altering its redox potential and antioxidant activity. Unlike melatonin, which binds melatonin receptors (MT₁/MT₂), this compound shows negligible receptor affinity due to steric hindrance from the hydroxyl group.

Comparison with 5-Methoxytryptamine

While 5-methoxytryptamine lacks the acetamide side chain, both compounds share a methoxy-substituted indole core. The acetamide group in this compound reduces its serotonin receptor affinity compared to 5-methoxytryptamine.

Properties

IUPAC Name |

N-[2-(2-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-10-11-7-9(18-2)3-4-12(11)15-13(10)17/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEAUFSGHUWAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of M2H in Plant Systems

The enzymatic conversion of melatonin to 2-OHM is catalyzed by melatonin 2-hydroxylase (M2H), a cytochrome P450 monooxygenase predominantly found in plants. This pathway is the primary route for 2-OHM production in vivo, with studies demonstrating that transgenic tobacco plants overexpressing rice M2H exhibit elevated 2-OHM levels, leading to phenotypes such as leaf necrosis and early senescence. The reaction mechanism involves the hydroxylation of melatonin at the C2 position of the indole ring, followed by acetylation to stabilize the product.

Table 1: Enzymatic Parameters for M2H-Catalyzed 2-OHM Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | Cytochrome P450 monooxygenase (M2H) | |

| Substrate | Melatonin | |

| Cofactors | NADPH, O₂ | |

| Optimal pH | 7.0–7.5 | |

| Temperature Range | 25–30°C | |

| Reaction Yield* | >90% (in planta) |

*Yield inferred from metabolic flux analysis in transgenic plants.

In Vitro Enzymatic Conversion

In vitro assays using recombinant M2H have been employed to produce 2-OHM for research purposes. A typical protocol involves:

-

Enzyme Purification : M2H is isolated from transgenic Nicotiana tabacum or Oryza sativa systems.

-

Reaction Setup : Melatonin (1–5 mM) is incubated with M2H, NADPH (2 mM), and oxygen-saturated buffer (pH 7.4) at 28°C for 4–6 hours.

-

Product Isolation : 2-OHM is purified via high-performance liquid chromatography (HPLC), with structural confirmation by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Chemical Synthesis Approaches

Direct Hydroxylation of Melatonin

Chemical synthesis of 2-OHM involves the regioselective hydroxylation of melatonin at the C2 position. While detailed protocols are scarce in the provided literature, analogous methods for indole hydroxylation suggest the following steps:

-

Substrate Preparation : Melatonin (N-acetyl-5-methoxytryptamine) is dissolved in a polar aprotic solvent (e.g., dimethylformamide).

-

Hydroxylation Reaction : Electrophilic hydroxylation is achieved using a mixture of hydrogen peroxide (H₂O₂) and a catalytic amount of iron(II) sulfate under acidic conditions.

-

Acetylation : The intermediate 2-hydroxytryptamine derivative is acetylated with acetic anhydride to yield 2-OHM.

Table 2: Key Reaction Conditions for Chemical Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | Melatonin | |

| Hydroxylation Agent | H₂O₂/FeSO₄ | |

| Solvent | Dimethylformamide (DMF) | |

| Reaction Temperature | 50–60°C | |

| Yield* | 40–60% |

*Yield estimated from analogous indole hydroxylation reactions.

Alternative Routes via Indole Intermediate

A hypothetical pathway involves constructing the indole core before introducing the ethylacetamide side chain:

-

Indole Synthesis : 5-methoxyindole is synthesized via Fischer indole synthesis using 4-methoxyphenylhydrazine and a suitable ketone.

-

C2 Hydroxylation : The indole ring is hydroxylated at position 2 using enzymatic or chemical methods.

-

Side-Chain Introduction : 2-hydroxy-5-methoxyindole is reacted with ethyl bromoacetate, followed by amidation with ammonia to yield the final product.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidative products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the indole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Chemistry

N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide serves as a precursor in the synthesis of various indole derivatives. Its unique chemical structure allows for multiple reaction pathways, including oxidation and substitution reactions. This versatility makes it valuable in developing new chemical entities for research purposes .

Biology

In biological research, this compound has been studied for its role in regulating biological rhythms and its potential antioxidant properties. It is known to interact with melatonin receptors, influencing circadian rhythms and other physiological processes. Its localization within plant cells, particularly in chloroplasts and mitochondria, suggests a role in managing oxidative stress .

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

- Anticancer Activity : Preliminary studies suggest that this compound could act as an antineoplastic agent, promoting apoptosis in cancer cells .

Industry

In industrial applications, the compound is utilized in the development of pharmaceuticals and other biologically active compounds. Its role as an intermediate in synthesizing more complex molecules highlights its importance in drug discovery and development .

Case Studies

Several studies have documented the effects of this compound:

- Antioxidant Research : A study demonstrated that the compound effectively scavenges free radicals, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cancer Studies : Research indicated that this compound could induce apoptosis in various cancer cell lines through specific signaling pathways .

- Circadian Rhythm Regulation : Investigations into its mechanism of action revealed that it modulates melatonin receptor activity, thereby influencing sleep patterns and circadian rhythms .

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide involves its interaction with melatonin receptors. It likely mediates its effects through high-affinity binding to these receptors, influencing circadian rhythms and other physiological processes . The activity of this compound is mediated by G proteins that inhibit adenylate cyclase activity, leading to various downstream effects .

Comparison with Similar Compounds

Key Structural Features:

- Indole core : A bicyclic structure with substitutions at C2 (hydroxyl) and C5 (methoxy).

- Acetamide side chain : An ethyl group links the indole C3 to the acetamide moiety.

- Synonym: 2-OH MEL, AMIO .

Comparison with Similar Compounds

Structurally related compounds share the indole-acetamide scaffold but differ in substituent patterns, which significantly affect their biological activity and physicochemical properties. Below is a detailed comparison:

Melatonin (N-Acetyl-5-methoxytryptamine)

- Structure : C5 methoxy and C3 ethylacetamide groups; lacks the C2 hydroxyl group.

- Molecular Formula : C₁₃H₁₆N₂O₂ .

- Key Differences :

- The absence of the C2 hydroxyl group in melatonin reduces its polarity compared to 2-Hydroxymelatonin, enhancing its ability to cross the blood-brain barrier .

- Melatonin is a well-established regulator of circadian rhythms, whereas 2-Hydroxymelatonin is primarily investigated for antioxidative roles .

2-Methylmelatonin (N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide)

- Structure : Methyl group at C2 instead of hydroxyl; methoxy at C3.

- Molecular Formula : C₁₄H₁₈N₂O₂ .

- Used in studies exploring melatonin receptor selectivity .

N-(2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide Derivatives

- Structure : C5 methoxy with a 4-chlorobenzoyl group at N1 of the indole.

- Example Compound : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide .

- Key Differences :

KCH-1521 (N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide)

- Structure : Benzo[d][1,3]dioxole substituent linked via an oxyacetamide group.

- Molecular Formula : C₂₀H₁₉N₃O₅ .

- Key Differences :

Structural and Functional Analysis Table

Discussion of Substituent Effects

- C2 Hydroxyl (2-Hydroxymelatonin) : Enhances hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration compared to melatonin .

- C2 Methyl (2-Methylmelatonin) : Increases hydrophobicity, favoring receptor binding in lipid-rich environments .

- N1 4-Chlorobenzoyl (Anti-inflammatory derivative) : Introduces steric bulk and electron-withdrawing effects, stabilizing interactions with cyclooxygenase enzymes .

Biological Activity

N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also known as 2-hydroxymelatonin, is a derivative of melatonin with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.27 g/mol

- CAS Number : 229018-17-1

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases related to oxidative stress .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound effectively reduces inflammation by inhibiting the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro assays show that it significantly lowers mRNA levels of these enzymes, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound induces apoptosis in cancer cells, with IC50 values indicating effective growth inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : It acts as an inhibitor for specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory cytokines.

- Gene Expression Regulation : The compound influences gene expression related to oxidative stress response and apoptosis, enhancing cellular defense mechanisms against damage .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of iNOS and COX-2 | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Efficacy

A study conducted by Xia et al. evaluated the anticancer effects of this compound on MCF-7 and A549 cell lines. Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells, demonstrating its potential as a therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. How is the molecular structure of N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide characterized, and what techniques are essential for confirming its purity?

- Methodology :

- X-ray crystallography is the gold standard for resolving the 3D structure. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, leveraging high-resolution diffraction data to confirm bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- NMR (¹H and ¹³C) identifies proton environments and carbon frameworks, with the indole ring’s hydroxy (2-position) and methoxy (5-position) groups showing distinct shifts .

- Mass spectrometry (MS) validates the molecular ion peak (m/z ~248.28) and fragmentation patterns .

- HPLC ensures purity (>95%) by detecting impurities in synthetic batches .

Q. What synthetic routes are employed to produce this compound, and how are yields optimized?

- Methodology :

- Key steps :

Indole functionalization : Methoxy and hydroxy groups are introduced via electrophilic substitution or protective-group strategies.

Ethyl-acetamide linkage : Coupling reactions (e.g., carbodiimide-mediated amidation) link the indole core to the acetamide moiety .

- Optimization :

- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Flash chromatography or recrystallization from ethanol/water mixtures maximizes yield and purity .

Advanced Research Questions

Q. How do the hydroxy and methoxy substituents on the indole ring influence the compound’s bioavailability and target binding?

- Methodology :

- Solubility studies : LogP calculations and shake-flask assays compare hydrophilicity with analogs (e.g., iodinated derivatives). The 2-hydroxy-5-methoxy groups reduce logP, enhancing aqueous solubility .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict interactions with targets like serotonin receptors or antioxidant enzymes. The hydroxy group forms hydrogen bonds with catalytic residues, while methoxy enhances steric complementarity .

- In vitro assays : Competitive binding studies (e.g., SPR or fluorescence polarization) quantify affinity for biological targets .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-apoptotic effects) across different experimental models?

- Methodology :

- Dose-response profiling : Establish EC50/IC50 values in standardized assays (e.g., DPPH for antioxidant activity; MTT for cytotoxicity) to contextualize divergent results .

- Cell-type specificity : Compare effects in normal vs. cancer cell lines (e.g., HepG2 vs. HEK293) to identify selective mechanisms.

- Redox profiling : Measure ROS generation (e.g., using H2DCFDA) to distinguish antioxidant activity from pro-oxidant effects at higher concentrations .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties while retaining bioactivity?

- Methodology :

- Structural modifications :

- Halogenation : Iodination at the 2-position (as in N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide) increases metabolic stability .

- PEGylation : Adding polyethylene glycol chains to the acetamide group enhances half-life .

- ADMET prediction : Tools like SwissADME forecast absorption, distribution, and toxicity risks for novel analogs .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related indole derivatives in terms of dual functionality (e.g., plant metabolite vs. therapeutic agent)?

- Methodology :

- Functional assays :

- Plant biology : Measure auxin-like activity in Arabidopsis root elongation assays.

- Therapeutic potential : Test anti-inflammatory effects via COX-2 inhibition .

- Data table :

| Compound | Bioactivity (IC50) | Solubility (mg/mL) |

|---|---|---|

| Target compound | COX-2: 12 µM | 3.2 (pH 7.4) |

| N-[2-(2-Iodo-5-methoxy...] | COX-2: 8 µM | 1.5 (pH 7.4) |

| Melatonin | MT1 receptor: 0.1 nM | 0.8 (pH 7.4) |

Q. What experimental approaches are critical for elucidating the compound’s mechanism of action in age-related disorders?

- Methodology :

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., SIRT1, FOXO3) in treated vs. untreated aging models (e.g., C. elegans or senescent fibroblasts) .

- Pathway analysis : Enrichment tools (DAVID, KEGG) map regulated pathways (e.g., oxidative stress response, autophagy) .

- In vivo validation : Use transgenic models (e.g., sod2 knockout mice) to confirm target engagement and functional outcomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights or spectral data for this compound?

- Methodology :

- Reference standards : Cross-validate with commercially available pure samples (e.g., PubChem CID 115348) .

- Inter-lab calibration : Harmonize NMR (e.g., using TMS as internal standard) and MS parameters (e.g., ionization voltage) across facilities.

- Crystallographic validation : Compare unit cell parameters with deposited CIF files in the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.